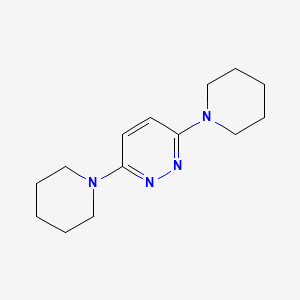

3,6-Di(piperidin-1-yl)pyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-di(piperidin-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4/c1-3-9-17(10-4-1)13-7-8-14(16-15-13)18-11-5-2-6-12-18/h7-8H,1-6,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFMAKKBGFUHBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 3,6 Di Piperidin 1 Yl Pyridazine

Classical and Contemporary Synthetic Routes to Substituted Pyridazines

The construction of the pyridazine (B1198779) ring, a six-membered heterocycle with two adjacent nitrogen atoms, can be achieved through various classical and modern synthetic methods. These routes are foundational for accessing a wide array of substituted pyridazines.

Condensation Reactions in Pyridazine Annulation

A cornerstone of pyridazine synthesis is the condensation reaction between a 1,4-dicarbonyl compound (or a functional equivalent) and a hydrazine (B178648) derivative. This [3+3] atom combination strategy effectively forms the six-membered diazine ring. The reaction typically proceeds by forming a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine.

The versatility of this method allows for the synthesis of diverse pyridazine structures by varying the substituents on both the dicarbonyl compound and the hydrazine. For instance, the condensation of 4-acetyl-5,6-diphenyl-2,3-dihydropyridazin-3-one with dimethylformamide dimethylacetal (DMFDMA) yields an enaminone, which serves as a versatile intermediate for further pyridazine functionalization. tandfonline.com Similarly, multi-component reactions, such as a domino SN/condensation/aza-ene addition sequence, provide an uncatalyzed, one-pot approach to highly substituted pyridazines. acs.org

The Robinson annulation, a classic ring-forming reaction, involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orglibretexts.org This principle is adapted in pyridazine synthesis where the product of a Michael addition can create a 1,5-diketone, which subsequently undergoes an intramolecular reaction with hydrazine to form the pyridazine ring system. libretexts.org

Table 1: Examples of Condensation Reactions in Pyridazine Synthesis

| Reactants | Reaction Type | Product Type | Reference |

|---|---|---|---|

| 1,4-Dicarbonyl Compound + Hydrazine | Cyclocondensation | Substituted Pyridazine | acs.org |

| β,γ-Unsaturated Hydrazone | Copper-Promoted 6-endo-trig Cyclization | 1,6-Dihydropyridazine | organic-chemistry.org |

| Acylhydrazone + Saturated Ketone | Cu-mediated C(sp3)–C(sp3) Coupling/Annulation | Polysubstituted Pyridazine | rsc.org |

| 1,2,3-Triazine + 1-Propynylamine | Aza-Diels-Alder Reaction | 6-Aryl-pyridazin-3-amine | organic-chemistry.org |

Halogenation and Subsequent Nucleophilic Substitution Strategies

One of the most powerful and widely used methods for functionalizing the pyridazine core is through halogenation followed by nucleophilic aromatic substitution (SNAr). Dihalopyridazines, particularly dichloropyridazines, are key precursors in this strategy. The halogen atoms activate the pyridazine ring towards nucleophilic attack, allowing for their displacement by a wide variety of nucleophiles.

The reactivity of halopyridines and related azines towards nucleophiles is well-established. wur.nl The electron-deficient nature of the pyridine (B92270) ring, which is often a barrier to electrophilic substitution, facilitates nucleophilic substitution, especially when activating groups are present. nih.govacs.org The process can be stepwise, allowing for the sequential and regioselective introduction of different substituents. For example, starting with 3,6-dichloropyridazine (B152260), one chlorine atom can be substituted under milder conditions, followed by the substitution of the second chlorine under more forcing conditions, enabling the synthesis of unsymmetrically substituted pyridazines.

This strategy is exemplified in the synthesis of various biologically active molecules. nih.govnih.gov The reaction of 3,6-dichloropyridazine with amines, thiols, or alcohols provides a direct route to 3,6-disubstituted pyridazine derivatives. nih.gov

Targeted Synthesis of 3,6-Di(piperidin-1-yl)pyridazine

The synthesis of this compound typically starts from the commercially available 3,6-dichloropyridazine. The core transformation involves a double nucleophilic aromatic substitution reaction where both chlorine atoms are displaced by piperidine (B6355638).

The reaction proceeds by the nucleophilic attack of the piperidine nitrogen on the electron-deficient carbon atoms of the pyridazine ring, leading to the formation of a Meisenheimer complex intermediate, followed by the elimination of the chloride ion to restore aromaticity. This process is repeated for the second chlorine atom to yield the final disubstituted product.

Optimization of Reaction Conditions and Yield Enhancement Studies

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the solvent, temperature, base, and reaction time to maximize the yield of the desired product and minimize the formation of the monosubstituted intermediate, 3-chloro-6-(piperidin-1-yl)pyridazine. researchgate.net

High-boiling polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the reaction, which typically requires elevated temperatures. nih.gov Microwave irradiation has also been used to accelerate the reaction, significantly reducing reaction times. nih.gov The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is often necessary to neutralize the HCl generated during the reaction.

Table 2: Optimization Parameters for Nucleophilic Substitution on Dichloropyridazine

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Solvent | N-Methyl-2-pyrrolidone (NMP), DMSO | High boiling point, polar aprotic nature stabilizes charged intermediates. | nih.gov |

| Temperature | 150-200 °C (Conventional or Microwave) | Provides sufficient energy to overcome the activation barrier for the second substitution. | nih.gov |

| Base | Diisopropylethylamine (DIPEA), K₂CO₃ | Neutralizes generated HCl without competing as a nucleophile. | nih.gov |

| Reactant Ratio | Excess piperidine (>2 equivalents) | Drives the reaction to completion, ensuring disubstitution. | - |

Investigation of Alternative Precursors and Catalytic Systems

While 3,6-dichloropyridazine is the most common precursor, other dihalopyridazines like 3,6-dibromopyridazine (B94444) could also be used. Bromo-derivatives are sometimes more reactive than their chloro counterparts, potentially allowing for milder reaction conditions.

In the broader context of pyridazine synthesis, transition-metal catalysis has emerged as a powerful tool. liberty.edu Palladium- and copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) offer an alternative to traditional SNAr reactions for forming C-N bonds. While often applied to more complex systems, these catalytic methods could potentially be adapted for the synthesis of this compound, possibly under milder conditions than those required for the uncatalyzed thermal SNAr reaction. Such catalytic systems can also offer improved functional group tolerance and selectivity. rsc.org For example, copper-catalyzed cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be oxidized to pyridazines. organic-chemistry.org

Green Chemistry Principles in the Synthesis of Pyridazine Frameworks

Modern synthetic chemistry places increasing emphasis on sustainability and environmentally benign processes. The principles of green chemistry are being actively applied to the synthesis of pyridazine frameworks to reduce waste, minimize energy consumption, and avoid hazardous materials.

Key green approaches include:

One-Pot Syntheses: Combining multiple reaction steps into a single procedure, which reduces solvent usage, purification steps, and waste generation. acs.orgtandfonline.com

Catalyst-Free Reactions: Developing reactions that can proceed efficiently without the need for, often toxic and expensive, metal catalysts. organic-chemistry.orgacs.org

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives. The use of imidazolium (B1220033) ionic liquids as recyclable solvents and catalysts in the synthesis of pyridazine derivatives via Diels-Alder reactions has been shown to dramatically reduce reaction times and increase yields compared to conventional methods. sioc-journal.cn

Metal-Free Protocols: An aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines offers a metal-free, neutral, and highly regioselective route to pyridazine derivatives, presenting a sustainable alternative to metal-catalyzed methods. organic-chemistry.org

These approaches not only contribute to a more sustainable chemical industry but also can lead to more efficient and cost-effective synthetic routes for valuable heterocyclic compounds like pyridazines.

Solvent-Free Methodologies and Recyclable Catalysts

The conventional synthesis of this compound typically involves the nucleophilic aromatic substitution (SNAr) of 3,6-dichloropyridazine with piperidine. This reaction is often conducted in high-boiling polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) at elevated temperatures. While effective, these methods present environmental and safety concerns due to the nature of the solvents and the energy-intensive conditions.

In response to these challenges, research into greener synthetic alternatives is expanding. Although specific solvent-free methods for this compound are not extensively documented in current literature, the principles can be extrapolated from similar heterocyclic syntheses. Solvent-free, or solid-state, reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a phase-transfer catalyst or by using microwave irradiation to provide the necessary activation energy. For the synthesis of this compound, a potential solvent-free approach could involve heating a mixture of 3,6-dichloropyridazine and an excess of piperidine (which can also act as a base to neutralize the HCl byproduct) under controlled microwave irradiation.

Atom Economy and Environmental Impact Assessments of Synthetic Pathways

Atom economy is a fundamental metric of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The environmental impact of a synthesis is often further evaluated using metrics like the E-factor (Environmental Factor), which quantifies the amount of waste generated per unit of product.

The primary pathway to this compound proceeds from 3,6-dichloropyridazine and piperidine:

C₄H₂Cl₂N₂ + 2 C₅H₁₁N → C₁₄H₂₂N₄ + 2 HCl

The atom economy for this transformation can be calculated as follows:

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of All Reactants) x 100%

| Compound | Formula | Molecular Weight ( g/mol ) |

| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 |

| Piperidine | C₅H₁₁N | 85.15 |

| This compound | C₁₄H₂₂N₄ | 246.36 |

Calculation: Atom Economy = [246.36 / (148.98 + 2 * 85.15)] x 100% Atom Economy = [246.36 / (148.98 + 170.30)] x 100% Atom Economy = [246.36 / 319.28] x 100% Atom Economy ≈ 77.16%

This calculation reveals that, theoretically, 77.16% of the mass of the reactants is incorporated into the final product. The remaining 22.84% is converted into the hydrogen chloride (HCl) byproduct. In practice, a base (often an excess of piperidine or a tertiary amine like triethylamine) is used to neutralize the HCl, which generates a stoichiometric amount of salt waste (e.g., piperidinium (B107235) chloride), further increasing the E-factor.

Flow Chemistry and Continuous Processing for Pyridazine Synthesis

Flow chemistry, or continuous processing, offers a paradigm shift from traditional batch production, providing significant advantages in safety, efficiency, and scalability for the synthesis of fine chemicals and pharmaceuticals. researchgate.net In a flow system, reactants are continuously pumped through a network of tubes and reactors where the reaction occurs. This allows for precise control over parameters like temperature, pressure, and reaction time, leading to higher yields, better selectivity, and improved safety, especially for highly exothermic or hazardous reactions. researchgate.net

While the synthesis of this compound via flow chemistry has not been specifically detailed in the literature, the amination of aryl halides is a well-established application of this technology. sigmaaldrich.com A hypothetical continuous flow process for this compound would involve:

Two separate inlet streams, one containing 3,6-dichloropyridazine in a suitable solvent and the other containing piperidine.

The streams converge at a T-mixer, initiating the reaction.

The mixture flows through a heated packed-bed or coil reactor to achieve the desired residence time and temperature for the reaction to complete. The superior heat transfer of microreactors allows for the safe use of superheated conditions, potentially accelerating the reaction significantly compared to batch processing. researchgate.net

The output stream could then pass through an in-line purification module, such as a scavenger resin column to remove excess reactants or byproducts, before collection.

The benefits of applying continuous processing to the synthesis of this compound are summarized in the table below.

| Feature | Batch Processing | Continuous Flow Processing |

| Safety | Handling large volumes of reagents; potential for thermal runaway in exothermic reactions. | Small reaction volumes at any given time; superior heat exchange minimizes risk of thermal runaway. researchgate.net |

| Efficiency | Longer reaction times, often requiring hours or days. | Significantly reduced reaction times (minutes) due to higher temperatures and pressures. sigmaaldrich.com |

| Scalability | Scaling up is complex and often requires re-optimization of reaction conditions. | Scalability is achieved by running the system for longer periods ("scaling out") without re-optimization. |

| Product Quality | Potential for batch-to-batch variability; side reactions may occur due to prolonged heating. | Consistent product quality; precise control over parameters leads to higher purity and fewer byproducts. |

| Process Control | Difficult to precisely control temperature and mixing in large vessels. | Excellent control over reaction parameters (temperature, pressure, stoichiometry, residence time). |

The adoption of flow chemistry for the synthesis of pyridazine derivatives like this compound represents a promising avenue for developing more sustainable, safer, and cost-effective manufacturing processes.

Chemical Reactivity and Transformation Mechanisms of 3,6 Di Piperidin 1 Yl Pyridazine

Electrophilic Aromatic Substitution Reactions on the Pyridazine (B1198779) Core

The pyridazine ring, being a π-deficient heteroaromatic system, is generally deactivated towards electrophilic aromatic substitution (EAS) reactions. researchgate.net The presence of two electronegative nitrogen atoms withdraws electron density from the carbon atoms of the ring, making it less susceptible to attack by electrophiles. researchgate.netliberty.edu This deactivation is a common characteristic of azines like pyridine (B92270), pyrimidine, and pyrazine. researchgate.net

However, the substitution pattern can significantly influence the reactivity. In the case of 3,6-di(piperidin-1-yl)pyridazine, the piperidine (B6355638) groups, acting as electron-donating substituents through their nitrogen lone pairs, can partially counteract the deactivating effect of the pyridazine nitrogens. This electron donation increases the electron density on the pyridazine ring, making it more amenable to electrophilic attack than the unsubstituted parent pyridazine. The substitution is expected to occur at the 4- and 5-positions of the pyridazine ring, which are meta to the deactivating ring nitrogens and activated by the piperidinyl groups.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the general principles of EAS on substituted pyridazines suggest that reactions such as nitration or halogenation would require forcing conditions and would likely yield a mixture of 4- and 5-substituted products. The outcome of such reactions is a delicate balance between the activating effect of the piperidine rings and the inherent deactivation of the pyridazine core. stackexchange.com

Oxidation-Reduction Chemistry of the Pyridazine Nitrogen Atoms

The nitrogen atoms of the pyridazine ring can undergo both oxidation and reduction reactions.

Oxidation: The pyridazine nitrogen atoms can be oxidized to form N-oxides. nih.govacs.orgwikipedia.org This is a common reaction for nitrogen-containing heterocycles. wikipedia.org The oxidation is typically carried out using oxidizing agents such as peroxy acids. The resulting N-oxides can have different reactivity compared to the parent pyridazine. For instance, the N-oxide group can activate the pyridazine ring towards both electrophilic and nucleophilic attack at specific positions. wikipedia.orgyoutube.com

Studies on the Stability and Degradation Pathways Under Varied Environmental Conditions

The stability of this compound under different environmental conditions is an important aspect to consider for its potential applications. Like other pyridazine derivatives, it can be susceptible to degradation under certain conditions. nih.govresearchgate.net

Photodegradation: Exposure to ultraviolet (UV) light can lead to photochemical reactions. Pyridazine and its derivatives can undergo photodegradation, and the rate of this process is influenced by factors such as the presence of photosensitizers and the wavelength of light. nih.gov The piperidine rings might also be susceptible to photo-oxidation.

Thermal Degradation: At elevated temperatures, this compound may undergo thermal decomposition. The degradation pathway would likely involve the cleavage of the weaker bonds in the molecule, such as the C-N bonds connecting the piperidine rings to the pyridazine core.

Chemical Degradation: The compound's stability in the presence of strong acids, bases, and oxidizing or reducing agents would also be a key consideration. Strong acids could protonate the nitrogen atoms, potentially leading to changes in reactivity and stability. Strong oxidizing agents could lead to the formation of N-oxides or even ring cleavage.

Studies on the photocatalytic degradation of similar N-heterocyclic aromatic compounds have shown that the number and position of nitrogen atoms in the ring influence the degradation rate. nih.gov Pyridazine has been found to be more resistant to photocatalytic degradation compared to pyridine and pyrazine. nih.gov

Exploration of Cycloaddition Reactions and Annulation Pathways

The pyridazine ring can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner. These reactions provide powerful methods for the synthesis of more complex fused heterocyclic systems. nih.govmdpi.comacs.orgrsc.orgrsc.orgacs.orgresearchgate.net

[4+2] Cycloadditions (Diels-Alder Reactions): The pyridazine ring can act as a diene in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. mdpi.com This reactivity can be utilized to construct new rings fused to the pyridazine core. Conversely, with suitable substitution, the pyridazine ring could potentially act as a dienophile.

[3+2] Cycloadditions: Pyridazine derivatives can also undergo [3+2] cycloaddition reactions with 1,3-dipoles, leading to the formation of five-membered heterocyclic rings fused to the pyridazine system. nih.gov

Annulation Reactions: Annulation pathways involving the pyridazine core can be used to build additional rings onto the existing heterocyclic framework. rsc.org These reactions often involve the initial formation of a reactive intermediate, which then undergoes an intramolecular cyclization.

The presence of the two piperidine substituents in this compound would influence the regioselectivity and stereoselectivity of these cycloaddition and annulation reactions due to their steric bulk and electronic effects.

Formation of Metal Complexes and Coordination Chemistry Studies

The nitrogen atoms in both the pyridazine and piperidine rings of this compound possess lone pairs of electrons and can therefore act as ligands, coordinating to metal ions to form metal complexes. acs.orgresearchgate.netrsc.orgacs.orgacs.orgrsc.orgwikipedia.orgmdpi.com

The pyridazine ring can coordinate to a single metal center in a monodentate fashion through one of its nitrogen atoms, or it can bridge two metal centers in a bidentate fashion, utilizing both nitrogen atoms. acs.orgrsc.org The close proximity of the two nitrogen atoms in the pyridazine ring makes it an excellent bridging ligand, facilitating the formation of binuclear and polynuclear metal complexes. acs.orgrsc.org

The piperidine nitrogen atoms can also coordinate to metal ions, although their coordination is generally weaker compared to the pyridazine nitrogens due to the sp3 hybridization and greater conformational flexibility.

The coordination chemistry of 3,6-disubstituted pyridazines has been explored with various transition metals, including copper, nickel, cobalt, and zinc. acs.orgresearchgate.netrsc.org The resulting metal complexes can exhibit interesting magnetic, electronic, and catalytic properties. The specific structure and properties of the metal complexes formed with this compound would depend on the metal ion, the counter-ion, and the reaction conditions.

The coordination of metal ions to this compound can also influence its chemical reactivity. For example, coordination to a Lewis acidic metal center can further decrease the electron density of the pyridazine ring, making it more susceptible to nucleophilic attack.

Advanced Spectroscopic and Structural Elucidation Techniques for 3,6 Di Piperidin 1 Yl Pyridazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3,6-di(piperidin-1-yl)pyridazine in solution. The symmetry of the molecule, with two identical piperidinyl groups attached to the C3 and C6 positions of the pyridazine (B1198779) ring, will be reflected in the simplicity of its ¹H and ¹³C NMR spectra.

The piperidine (B6355638) ring typically exists in a chair conformation. ipb.pt The protons on the piperidinyl groups are expected to show characteristic chemical shifts, with those on the carbons adjacent to the nitrogen (α-protons) appearing further downfield due to the electron-withdrawing effect of the nitrogen atom. The β- and γ-protons will appear at higher fields. chemicalbook.com The pyridazine ring protons at the C4 and C5 positions are chemically equivalent and should appear as a singlet.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridazine C4/C5-H | ~7.0-7.5 | ~115-125 |

| Piperidinyl Cα-H | ~3.5-4.0 | ~45-55 |

| Piperidinyl Cβ-H | ~1.6-1.8 | ~25-30 |

| Piperidinyl Cγ-H | ~1.5-1.7 | ~23-28 |

| Pyridazine C3/C6 | - | ~155-165 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a series of 2D-NMR experiments would be employed. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For the piperidinyl groups, cross-peaks would be observed between the α-protons and β-protons, and between the β-protons and γ-protons, confirming the spin system of the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for the C4/C5 positions of the pyridazine ring and the α, β, and γ carbons of the piperidinyl groups based on their attached proton chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations would be expected between the α-protons of the piperidinyl groups and the C3/C6 carbons of the pyridazine ring, which would be crucial for confirming the attachment of the piperidinyl substituents to the pyridazine core. Correlations between the pyridazine C4/C5 protons and the C3/C6 carbons would also be observed.

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the crystalline state. In the absence of a single crystal suitable for X-ray diffraction, ssNMR can be used to determine the number of crystallographically inequivalent molecules in the unit cell and to gain insights into the molecular conformation and packing. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra of the solid material.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule. youtube.comyoutube.com For this compound, the spectra would be characterized by vibrations of the pyridazine ring and the piperidinyl substituents.

The FT-IR spectrum is expected to show characteristic C-H stretching vibrations of the aliphatic piperidinyl groups and the aromatic pyridazine ring. The C-N stretching vibrations of the tertiary amine groups and the C=N stretching of the pyridazine ring will also be prominent. jpionline.org Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data, providing strong signals for the C-C backbone of the piperidinyl rings and the symmetric vibrations of the pyridazine core. researchgate.netnih.gov

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| C-H stretch (aliphatic) | 2850-3000 | FT-IR, Raman |

| C-H stretch (aromatic) | 3000-3100 | FT-IR, Raman |

| C-N stretch | 1150-1250 | FT-IR |

| C=N stretch (pyridazine) | 1550-1600 | FT-IR, Raman |

| Pyridazine ring breathing | 950-1050 | Raman |

Mass Spectrometry (HRMS, MS/MS) for Fragmentation Pathway Elucidation and Molecular Weight Confirmation

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of a molecule. chemguide.co.ukwikipedia.org High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the elemental composition of this compound.

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), would be used to fragment the molecular ion and analyze the resulting fragment ions. nih.gov The fragmentation of pyridazine derivatives often involves cleavage of the ring or loss of substituents. researchgate.netsapub.org For this compound, characteristic fragmentation pathways would likely involve the loss of a piperidinyl radical or the cleavage of the piperidine ring itself.

Predicted Fragmentation Pathways for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| [M]+• | Molecular ion |

| [M - C₅H₁₀N]⁺ | Loss of a piperidinyl radical |

| [C₄H₃N₂-NH-C₅H₁₀]⁺ | Ring cleavage and rearrangement |

| [C₅H₁₀N]⁺ | Piperidinyl cation |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. growingscience.com An X-ray crystal structure of this compound would provide precise information on bond lengths, bond angles, and torsion angles. mdpi.com It would reveal the conformation of the piperidinyl rings and their orientation relative to the pyridazine ring.

The crystal packing would show how the molecules arrange themselves in the crystal lattice, highlighting any intermolecular interactions such as C-H···N hydrogen bonds or π-π stacking interactions between the pyridazine rings, which have been observed in other pyridazine derivatives. nih.govnih.govrsc.org

Chiroptical Spectroscopy (CD, ORD) in the Context of Enantioselective Synthesis of Analogues

While this compound itself is an achiral molecule, chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be essential for the characterization of chiral analogues. cas.czsaschirality.org The enantioselective synthesis of pyridazine derivatives containing chiral centers, for example, by introducing chiral substituents on the piperidine rings or the pyridazine core, would yield enantiomers that are indistinguishable by most spectroscopic techniques but would have mirror-image CD and ORD spectra. vanderbilt.eduresearchgate.netrsc.org These techniques are invaluable for determining the enantiomeric excess and the absolute configuration of chiral molecules, often in combination with quantum chemical calculations.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique used exclusively for the characterization of chemical species that have one or more unpaired electrons (i.e., are paramagnetic). researchgate.netuniversite-paris-saclay.fr

Currently, there is no literature available describing the generation or study of radical species of this compound. Therefore, this section remains hypothetical. If a stable radical cation or anion of the molecule were to be generated, for example through chemical or electrochemical oxidation or reduction, EPR spectroscopy would be the definitive method for its characterization. The resulting EPR spectrum would provide information about the g-factor and hyperfine coupling constants. The hyperfine structure would arise from the interaction of the unpaired electron with magnetic nuclei in the molecule (¹⁴N and ¹H), allowing for the mapping of the spin density distribution across the radical species. This would reveal how the unpaired electron is delocalized over the pyridazine and piperidine rings. nih.govnih.gov

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,6-dichloropyridazine (B152260) |

| N-Methyl-2-pyrrolidone (NMP) |

| Piperidine |

| 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine |

| 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine |

Theoretical and Computational Chemistry Studies on 3,6 Di Piperidin 1 Yl Pyridazine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for understanding the electronic properties of molecules like 3,6-di(piperidin-1-yl)pyridazine. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electron distribution and energy levels within the molecule. For a molecule with the complexity of this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide a good balance between computational cost and accuracy for predicting its electronic structure and molecular orbitals. nih.gov

HOMO-LUMO Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. ripublication.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. ripublication.comaimspress.com

Illustrative Data for HOMO-LUMO Analysis of a Substituted Pyridazine (B1198779):

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Localized on pyridazine and amino groups, indicating nucleophilic character. |

| LUMO | -1.8 | Distributed over the pyridazine ring, indicating electrophilic character. |

| HOMO-LUMO Gap | 4.4 | Suggests moderate chemical reactivity and stability. |

This table presents hypothetical yet representative data for a disubstituted pyridazine derivative, illustrating the typical values obtained from DFT calculations.

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, is a valuable visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential. chemtube3d.com

For this compound, the ESP map would be expected to show significant negative potential around the nitrogen atoms of the pyridazine ring, as these are the most electronegative atoms and represent likely sites for protonation or coordination to metal ions. The piperidine (B6355638) rings would exhibit a more neutral potential, with slightly positive regions on the hydrogen atoms. Such a map provides a clear, intuitive picture of the molecule's reactive sites. researchgate.netresearchgate.netucsb.edu

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational techniques used to explore the conformational space of flexible molecules. nih.gov MM methods use a classical force field to calculate the potential energy of different conformations, allowing for the rapid identification of low-energy (stable) conformers. MD simulations, on the other hand, simulate the movement of atoms over time, providing a dynamic view of the molecule's flexibility and the transitions between different conformations.

For this compound, conformational analysis would likely reveal that the piperidine rings predominantly adopt a chair conformation. nih.govrsc.org However, the orientation of these rings (axial or equatorial) with respect to the pyridazine ring would be a key question. nih.gov Steric hindrance between the piperidine rings could lead to twisted or non-planar geometries of the pyridazine ring itself. An energy landscape plot derived from these simulations would show the relative energies of different conformers and the energy barriers between them.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can predict spectroscopic data, such as NMR chemical shifts and infrared (IR) vibrational frequencies, with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.netstenutz.eu For this compound, the predicted shifts would be sensitive to the electronic environment of each nucleus. For instance, the protons on the pyridazine ring would have distinct chemical shifts influenced by the electron-donating piperidinyl groups. Similarly, the carbon atoms of the pyridazine ring would show characteristic shifts. mdpi.comnsf.govresearchgate.net

Vibrational frequency calculations can predict the IR and Raman spectra. researchcommons.org Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching, C=N stretching of the pyridazine ring, and various bending modes. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed absorption bands can be made. nih.gov

Illustrative Predicted ¹³C NMR Chemical Shifts for a Substituted Pyridazine:

| Atom | Predicted Chemical Shift (ppm) |

| C3, C6 (pyridazine) | 155.2 |

| C4, C5 (pyridazine) | 120.8 |

| C (piperidine, alpha) | 50.1 |

| C (piperidine, beta) | 26.5 |

| C (piperidine, gamma) | 24.9 |

This table shows representative predicted ¹³C NMR chemical shifts for a pyridazine derivative with N-linked substituents, demonstrating the type of data generated by computational methods.

Illustrative Predicted Vibrational Frequencies for a Substituted Pyridazine:

| Frequency (cm⁻¹) | Vibrational Mode |

| 3050 | Aromatic C-H stretch |

| 2940 | Aliphatic C-H stretch |

| 1580 | Pyridazine ring stretch |

| 1450 | CH₂ scissoring (piperidine) |

| 1100 | C-N stretch |

This table provides an example of predicted vibrational frequencies and their corresponding assignments for a molecule containing pyridazine and piperidine moieties.

Reaction Mechanism Elucidation through Transition State Theory and Potential Energy Surface Mapping

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify the reactants, products, and any intermediates or transition states involved. Transition State Theory (TST) can then be used to calculate the reaction rates.

For reactions involving this compound, such as electrophilic substitution on the pyridazine ring or nucleophilic substitution of the piperidinyl groups, computational studies could elucidate the step-by-step mechanism. The calculations would involve locating the geometry of the transition state for each step and calculating its energy. The difference in energy between the reactants and the transition state gives the activation energy, which is a key factor determining the reaction rate. This approach can help in understanding the regioselectivity of reactions and in designing more efficient synthetic routes. acs.org

QSAR Modeling Approaches for Structure-Activity Relationships (focus on computational methodology, not biological results)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govcooper.edu The methodology involves several key steps:

Data Set Preparation: A series of structurally related compounds with known biological activities is selected. For this compound, this would involve synthesizing and testing a library of its derivatives.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). researchgate.net

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, neural networks), are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

The goal of a QSAR study on this compound derivatives would be to develop a predictive model that can identify which structural features are most important for a given biological activity. This model could then be used to design new, more potent compounds and to predict the activity of virtual or yet-to-be-synthesized molecules, thereby streamlining the drug discovery process.

Solvation Effects and Intermolecular Interactions Modeling

The specific solvation behavior and the nature of intermolecular interactions of this compound have not been extensively detailed in dedicated computational studies. However, insights can be drawn from theoretical investigations of analogous pyridazine derivatives, which illuminate the general principles governing the behavior of this class of compounds in solution and in the solid state.

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for exploring these phenomena. For related pyridazine systems, such studies often employ various levels of theory and basis sets to predict molecular geometries, electronic properties, and interaction energies. For instance, in studies of other 3,6-disubstituted pyridazines, DFT calculations at levels like B3LYP with basis sets such as 6-311G(d,p) are commonly used to optimize molecular structures and calculate properties that influence intermolecular forces. nih.gov

Solvation Effects:

The solubility and stability of a molecule in different solvents are governed by solvation effects. These are typically modeled using either implicit or explicit solvent models in computational chemistry.

Implicit Solvation Models: Models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) treat the solvent as a continuous medium with specific dielectric properties. These models are computationally efficient for estimating the free energy of solvation. For pyridazine derivatives, such calculations would predict how the molecule's dipole moment interacts with solvents of varying polarity, from nonpolar solvents like hexane (B92381) to polar protic solvents like water and ethanol.

Explicit Solvation Models: These models involve simulating the molecule of interest surrounded by a number of individual solvent molecules. This approach, often used in molecular dynamics simulations, provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit water molecules would be expected to form hydrogen bonds with the nitrogen atoms of the pyridazine ring, significantly influencing its conformation and energetics.

Intermolecular Interactions:

The interactions between molecules of this compound in the condensed phase determine its crystal packing and physical properties. These interactions are primarily non-covalent.

Hydrogen Bonding: The nitrogen atoms of the pyridazine core are potential hydrogen bond acceptors. In the presence of suitable donors (like protic solvents or other co-crystallized molecules), C–H···N hydrogen bonds can be formed. nih.gov The piperidine rings also contain numerous C-H bonds that can act as weak hydrogen bond donors.

π-π Stacking: The aromatic pyridazine ring can participate in π-π stacking interactions with other aromatic systems. The extent and geometry of this stacking would be influenced by the bulky piperidinyl substituents.

Modeling Data for Analogous Systems:

To illustrate the type of data generated in such studies, the following table presents hypothetical interaction energies for a related pyridazine derivative, calculated using computational methods. These values are representative of what a detailed study on this compound might reveal.

| Interaction Type | Solvent | Calculated Interaction Energy (kJ/mol) |

| C–H···N Hydrogen Bond | - | -15.2 |

| π-π Stacking | - | -10.5 |

| Solvation Free Energy | Water | -25.8 |

| Solvation Free Energy | Chloroform | -12.3 |

This table is illustrative and not based on experimental or calculated data for this compound.

A comprehensive computational study on this compound would provide precise values for these and other parameters, offering a deeper understanding of its chemical behavior in different environments. Such studies are crucial for rationalizing its physicochemical properties and for designing new materials or molecules with desired characteristics.

Applications of 3,6 Di Piperidin 1 Yl Pyridazine in Advanced Chemical Synthesis and Material Science

Utilization as a Versatile Building Block in Organic Synthesis

The structural framework of 3,6-Di(piperidin-1-yl)pyridazine, featuring a reactive pyridazine (B1198779) core and two secondary amine functionalities, makes it a valuable precursor and component in the synthesis of more complex molecular architectures.

The synthesis of this compound itself typically starts from 3,6-dichloropyridazine (B152260). The high reactivity of the chlorine atoms towards nucleophilic aromatic substitution (SNAr) allows for a straightforward reaction with piperidine (B6355638), often in a one-pot procedure at elevated temperatures, to yield the target compound. A similar synthetic strategy has been successfully employed to create related structures, such as 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines, underscoring the reliability of this synthetic route. nih.gov

Once formed, the this compound scaffold serves as a foundational unit for constructing more elaborate heterocyclic systems. The pyridazine ring can participate in various chemical transformations, including cycloaddition reactions and further functionalization, to build fused ring systems. organic-chemistry.org For instance, derivatives of 3-aminopyridazine (B1208633) are known to be key scaffolding elements in a range of complex molecules. nih.gov The presence of the two piperidinyl groups offers additional sites for chemical modification, although the primary use lies in leveraging the diamine character of the core structure for building larger assemblies or new heterocyclic frameworks. The synthesis of related structures, like 3-(piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine from 3-chloro-6-(1H-pyrazol-1-yl)pyridazine and piperidine, demonstrates the versatility of the pyridazine core in generating diverse and complex heterocyclic products. nih.gov

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

| 3,6-Dichloropyridazine, 2-Methylpiperidine, Piperazine (B1678402) | NMP, 200 °C | Racemic 3-(piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine | 32-39% | nih.gov |

| 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine, Piperidine | Reflux, 2 h | 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine | Not specified | nih.gov |

This table illustrates synthetic routes to compounds structurally related to this compound, highlighting the common synthetic methodology.

The two adjacent nitrogen atoms of the pyridazine ring, combined with the nitrogen atoms of the piperidine substituents, present multiple potential coordination sites, making this compound an excellent candidate as a ligand in organometallic chemistry. The N,N'-bidentate chelating nature of the pyridazine core is well-established, capable of forming stable complexes with a variety of transition metals. rsc.org

Research on structurally similar ligands, such as 3,6-bis(2-pyridylthio)pyridazine, has shown the formation of stable binuclear copper(II) complexes. acs.org Similarly, pyrazine-based ligands are used to construct metallamacrocycles and coordination polymers. rsc.orgresearchgate.net These examples strongly suggest that this compound can act as a robust chelating ligand. The resulting metal complexes have potential applications in catalysis, where the electronic properties of the ligand can be tuned to influence the catalytic activity of the metal center. The electron-donating nature of the piperidinyl groups can enhance the electron density at the metal center, which is a crucial factor in many catalytic cycles, including cross-coupling reactions and oxidation/reduction processes.

Integration into Polymeric Structures and Material Design

The diamine nature of this compound allows it to be incorporated into polymeric chains, leading to functional materials with tailored properties derived from the heterocyclic core.

As a diamine, this compound can serve as a monomer in step-growth polymerization reactions. Specifically, it can react with diacyl chlorides or dianhydrides to form polyamides or polyimides, respectively. The incorporation of the pyridazine unit into the polymer backbone is expected to impart specific thermal, electronic, and solubility characteristics to the resulting material.

Research has demonstrated the synthesis of new aromatic polymers with a pyridazine core for applications in organic solar cells. nih.gov In these studies, pyridazine-containing monomers were designed to have optimized HOMO/LUMO energy levels, a critical factor for photovoltaic performance. nih.gov While these examples may not use this compound directly, they establish a clear precedent for the use of functionalized pyridazines as monomers. A book dedicated to "Polymers and Pyridazines" further details the synthesis of polymers with pendant pyridazinone groups attached to a polystyrene backbone, illustrating the diverse ways the pyridazine heterocycle can be integrated into macromolecular structures. amazonaws.com The inclusion of the electron-rich and polar pyridazine ring can enhance polymer properties such as processability, thermal stability, and charge-transport capabilities.

| Polymer Type | Monomer Core | Application | Key Finding | Reference |

| Conjugated Polymer | Pyridazine | Organic Solar Cells | Power conversion efficiencies up to 0.5% achieved. | nih.gov |

| Polystyrene Derivative | Dichloropyridazinone | Functional Polymer | Successful attachment of pyridazinone units to a polymer support. | amazonaws.com |

The field of organic electronics relies on the ability to control charge carrier concentration in organic semiconductors through a process known as doping. N-type doping, which increases the concentration of electrons, is crucial for creating efficient electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Nitrogen-containing heterocycles are prime candidates for n-type dopants due to their electron-rich nature. stanford.edu The pyridazine core, with its two nitrogen atoms and high electron density further enhanced by two electron-donating piperidinyl groups, makes this compound a molecule of interest for this application. Theoretical calculations on pyridazine show it has a low-lying Lowest Unoccupied Molecular Orbital (LUMO), a desirable characteristic for an acceptor moiety in donor-acceptor systems and potentially for facilitating electron transfer in doping processes. frontiersin.orgnih.gov

While direct studies on this compound as a dopant are not widely reported, research on related nitrogenous compounds provides strong analogous support. For example, imidazole (B134444) derivatives have been successfully used as air-stable, solution-processable n-type dopants. stanford.eduacs.org The primary challenge in this field is ensuring good miscibility and electronic coupling between the dopant and the host semiconductor polymer. acs.org The chemical integration of a molecule like this compound into a semiconductor matrix could potentially be achieved through solution processing, where its molecular structure would facilitate interaction with host materials, leading to an increase in charge carrier density and improved device performance.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions. The distinct electronic and structural features of this compound make it an attractive building block for creating ordered supramolecular assemblies.

The molecule can participate in self-assembly through two primary mechanisms: metal-coordination and hydrogen bonding. As a bidentate N,N'-ligand, it can coordinate with metal ions to drive the spontaneous formation of discrete metallacycles or extended metal-organic frameworks (MOFs). acs.orgrsc.org The geometry of the ligand dictates the final architecture of the assembly. For instance, linear bipyridine-type ligands are known to form grid-like structures or large macrocycles. researchgate.netspringernature.com The specific bite angle of the 3,6-disubstituted pyridazine would direct the assembly into predictable and potentially complex structures.

Furthermore, the pyridazine ring is a potent hydrogen bond acceptor, and the C-H bonds on the ring can act as weak hydrogen bond donors. nih.gov This capacity for hydrogen bonding was demonstrated in studies of the parent molecule, 3,6-diaminopyridazine, which was shown to form one-dimensional hydrogen-bonded motifs in the solid state. researchgate.net The piperidine rings in this compound add further complexity, potentially engaging in weaker C-H···N or C-H···π interactions that can help stabilize the resulting supramolecular architecture. These self-assembly processes are fundamental to creating novel materials with applications in areas such as molecular recognition, sensing, and gas storage.

Exploration as a Probe in Chemical Biology Research (focus on its utility as a tool)

The compound this compound serves as a valuable scaffold and a potential chemical probe in biological research. Its utility stems from the combination of the biologically significant pyridazine core and the versatile piperidine moieties.

The pyridazine nucleus is a recognized pharmacophore with a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties. nih.gov Researchers frequently use the 3,6-disubstituted pyridazine framework as a starting point for designing targeted therapies. For instance, various derivatives have been synthesized and evaluated as potent inhibitors of specific signaling pathways, such as the c-Jun N-terminal kinase-1 (JNK1) pathway, which is implicated in cancer. nih.gov

The "6-(piperidin-1-yl)pyridazine" substructure, in particular, has been identified as a promising core in high-throughput screening campaigns aimed at discovering novel antagonists for G protein-coupled receptors (GPCRs), such as the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov This indicates that the moiety has inherent properties that allow it to bind to biological targets.

Applications in Chemo-Sensors and Molecular Recognition Systems

The inherent physicochemical properties of the this compound structure make it an interesting candidate for the development of chemo-sensors and molecular recognition systems. The key to this potential lies in the electronic and structural features of the pyridazine ring. nih.gov

The pyridazine heterocycle is characterized by a high dipole moment and two adjacent nitrogen atoms that are potent hydrogen-bond acceptors. nih.gov This unique arrangement allows the pyridazine core to act as a molecular "pincer," capable of forming robust dual hydrogen-bonding interactions with a complementary donor molecule. nih.gov This property is critical for achieving high affinity and selectivity in molecular recognition, which is the fundamental principle behind chemo-sensing.

In a potential chemo-sensor application, the binding of a specific analyte (e.g., a metal ion or a small organic molecule) to the pyridazine nitrogen atoms could induce a conformational change or an electronic perturbation in the molecule. If the pyridazine core is part of a larger conjugated system, this binding event could lead to a detectable change in its photophysical properties, such as a shift in fluorescence or a change in color (colorimetric sensing).

The two piperidine rings also play a crucial role. They add steric bulk and define a specific three-dimensional shape for the molecule, which contributes to selective binding. Furthermore, the piperidine ring is one of the most prevalent cyclic structures found in approved drug molecules, highlighting its favorable properties for interacting with biological macromolecules. nih.gov The conformation of the piperidine ring, typically a stable chair form, influences the orientation of the entire molecule within a binding pocket. nih.gov

The table below summarizes the key properties of the pyridazine core that are advantageous for its use in molecular recognition systems.

| Property | Description | Implication in Molecular Recognition |

| Dual H-Bond Acceptor | The two adjacent nitrogen atoms in the pyridazine ring can simultaneously accept hydrogen bonds from a donor molecule. nih.gov | Enables strong and specific binding interactions, enhancing selectivity for target analytes. |

| High Dipole Moment | The pyridazine ring possesses a significant dipole moment, contributing to its polarity. nih.gov | Facilitates non-covalent interactions such as dipole-dipole and π-π stacking with target molecules or proteins. nih.gov |

| Weak Basicity | Despite the presence of two nitrogen atoms, the pyridazine ring is a weak base. nih.gov | Reduces the likelihood of non-specific acid-base interactions, allowing the H-bond acceptor property to dominate in neutral environments. |

| Tunable Electronics | The electron-deficient nature of the ring can be modulated by substituents at positions 3 and 6. | Allows for fine-tuning of the binding affinity and the electronic properties of the system for specific sensing applications. |

While specific chemo-sensors based on this compound are not yet prevalent in the literature, the foundational principles of molecular recognition strongly suggest its potential as a valuable component for designing such systems. Its straightforward synthesis and the tunable nature of the pyridazine core make it an attractive scaffold for future research in this area.

Future Directions and Emerging Research Avenues for Pyridazine Chemistry

Development of Novel Synthetic Methodologies for Pyridazine (B1198779) Scaffolds

The synthesis of pyridazine derivatives has traditionally relied on established cyclization reactions. However, the demand for greater molecular diversity, efficiency, and sustainability is driving the development of new synthetic strategies. Modern organic synthesis is expanding the toolkit for creating complex pyridazine-based molecules.

Recent advancements have focused on methodologies that offer improved yields, milder reaction conditions, and greater functional group tolerance. researchgate.net One-pot procedures and multicomponent reactions are gaining traction as they provide rapid access to complex pyridazine scaffolds from simple precursors. For instance, the inverse electron demand Diels-Alder (iEDDA) reaction has been effectively used for the one-step synthesis of highly pure pyridazine compounds, often without the need for extensive purification. researchgate.net

Furthermore, there is a growing emphasis on applying modern catalytic processes to pyridazine synthesis. mdpi.com Key areas of development include:

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are instrumental in functionalizing the pyridazine core, but future work will likely involve a broader range of metals to enable novel transformations. researchgate.net

Photocatalysis and Electrocatalysis: These emerging techniques offer green and efficient alternatives for constructing and modifying the pyridazine ring under mild conditions. mdpi.com

Organocatalysis: The use of small organic molecules as catalysts presents an environmentally friendly approach to synthesizing chiral and complex pyridazine derivatives. mdpi.com

These innovative synthetic methods are crucial for overcoming the limitations of previous approaches and for generating novel pyridazine derivatives with enhanced properties for various applications. mdpi.com

Table 1: Comparison of Traditional and Modern Synthetic Approaches for Pyridazine Scaffolds

| Feature | Traditional Methods (e.g., Widman-Stoermer, Japp-Klingemann) | Modern Methods (e.g., iEDDA, Photocatalysis) |

|---|---|---|

| Reaction Conditions | Often require harsh conditions (e.g., strong acids, high temperatures) mdpi.com | Typically mild (e.g., room temperature, visible light) researchgate.netmdpi.com |

| Efficiency | Can suffer from low yields and multiple steps mdpi.com | Often high-yielding, one-pot procedures researchgate.net |

| Byproducts | May generate significant waste | Generally produces fewer byproducts, enhancing sustainability researchgate.net |

| Scope | Sometimes limited in substrate scope and functional group tolerance | Broader applicability and tolerance for diverse functional groups mdpi.com |

Advanced Computational Design of Pyridazine-Based Molecules

Computational chemistry has become an indispensable tool in the rational design of pyridazine-based molecules for specific biological targets or material applications. In silico methods allow for the prediction of molecular properties, binding affinities, and electronic characteristics, thereby reducing the time and cost associated with experimental screening.

In the realm of drug discovery, computational techniques are used to design pyridazine derivatives with optimized pharmacological profiles. nih.govnih.gov Molecular docking studies, for example, are employed to predict the binding modes of pyridazine-based inhibitors within the active sites of target proteins, such as c-Met and Pim-1 kinases. rsc.org This allows medicinal chemists to design compounds with enhanced potency and selectivity. rsc.org Furthermore, in silico screening of virtual libraries of pyridazine compounds can rapidly identify potential hits for further development. mdpi.com

Quantum chemical simulations, particularly Density Functional Theory (DFT), are valuable for understanding the electronic structure of pyridazine derivatives. frontiersin.org These calculations can predict properties like HOMO-LUMO energy gaps, which are crucial for applications in electronics and optoelectronics. frontiersin.org By modeling these properties, researchers can design novel pyridazine-based materials with tailored electronic and photophysical characteristics. nih.gov

Integration of Artificial Intelligence and Machine Learning in Pyridazine Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize pyridazine chemistry, from synthesis planning to property prediction. nih.gov These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional analysis. mdpi.com

In drug discovery, ML algorithms are used to build Quantitative Structure-Activity Relationship (QSAR) models that predict the biological activity of novel pyridazine compounds. mdpi.com Deep learning techniques, such as neural networks, can learn complex relationships between molecular structure and properties like toxicity and metabolic stability, guiding the design of safer and more effective drug candidates. mdpi.com This data-centric approach allows for the rapid screening of virtual compounds and the prioritization of candidates for synthesis and testing. mdpi.com

Table 2: Applications of AI and ML in Pyridazine Chemistry

| Application Area | AI/ML Technique | Potential Impact |

|---|---|---|

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Proposes novel and efficient synthetic routes to target pyridazine molecules nih.gov |

| Reaction Optimization | Bayesian Optimization, Neural Networks | Predicts optimal reaction conditions (temperature, solvent, catalyst) to maximize yield acs.org |

| Property Prediction | QSAR, Deep Learning Models | Predicts biological activity, toxicity, and physicochemical properties of new derivatives mdpi.com |

| De Novo Design | Generative Models (e.g., RNNs, GANs) | Designs novel pyridazine structures with desired properties from scratch mdpi.com |

Expanding the Scope of Pyridazine Derivatives in Emerging Technologies

While pyridazines are well-established in medicinal chemistry, their unique electronic properties are paving the way for their use in a variety of emerging technologies. The electron-deficient nature of the pyridazine ring makes it an excellent component for materials used in optoelectronics. nih.gov

One of the most promising areas is the development of Organic Light-Emitting Diodes (OLEDs). Pyridazine derivatives are being explored as host materials and emitters in OLED devices. frontiersin.orgnih.gov Specifically, they are used in the design of materials that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. nih.govresearchgate.net The polarity and electron-accepting character of the pyridazine moiety are beneficial for creating donor-acceptor type materials essential for TADF. nih.gov

Beyond OLEDs, pyridazine-based compounds are being investigated for other applications in materials science:

Organic Semiconductors: The planar structure and aromaticity of certain pyridazines make them suitable candidates for use in organic field-effect transistors (OFETs) and other electronic devices. liberty.edu

Fluorescent Probes: The photophysical properties of some pyridazine derivatives can be harnessed to create sensors and probes for various analytical applications. frontiersin.org

Liquid Crystals: The rigid structure of the pyridazine core can be incorporated into molecules designed to exhibit liquid crystalline properties. nih.gov

Collaborative Research Opportunities in Interdisciplinary Pyridazine Studies

The expanding applications of pyridazine chemistry necessitate a highly interdisciplinary and collaborative research approach. The journey from designing a novel pyridazine molecule to its final application requires expertise from multiple scientific disciplines.

For example, the development of a new pyridazine-based drug involves:

Synthetic Organic Chemists to devise and execute efficient synthetic routes.

Computational Chemists to model drug-target interactions and predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Pharmacologists and Biologists to evaluate the efficacy and mechanism of action in vitro and in vivo. nih.gov

Similarly, the creation of new pyridazine-based materials for OLEDs requires collaboration between:

Materials Scientists to design and characterize the properties of new materials.

Physicists and Engineers to fabricate and test the performance of electronic devices.

Theoretical Chemists to perform quantum chemical calculations to understand the electronic and photophysical properties of the materials. nih.gov

Fostering these collaborations through joint research projects, consortia, and shared facilities will be crucial for unlocking the full potential of the pyridazine scaffold and translating fundamental research into real-world applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,6-Di(piperidin-1-yl)pyridazine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) using 3,6-dihalogenated pyridazine precursors (e.g., 3,6-dichloropyridazine) with piperidine under reflux in polar aprotic solvents like DMF or DMSO. Microwave-assisted synthesis can enhance reaction efficiency and yield by reducing reaction time and improving regioselectivity . Optimization involves controlling stoichiometry (excess piperidine), temperature (80–120°C), and catalyst use (e.g., KI for halogen displacement). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product from byproducts like mono-substituted intermediates.

Q. How can crystallographic techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or OLEX2 is essential for confirming substitution patterns and piperidine ring conformations. Challenges arise from disorder in the piperidine groups; refinement strategies include applying restraints to bond lengths/angles and using high-resolution data (>1.0 Å). Twinning and poor crystal quality can be addressed via solvent screening (e.g., DMSO/water mixtures) or additive-induced crystallization .

Q. What spectroscopic methods are most reliable for characterizing functionalized pyridazine derivatives?

- Methodological Answer :

- NMR : 1H/13C NMR identifies substitution patterns (e.g., downfield shifts for nitrogen-adjacent protons).

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation pathways.

- IR : Stretching frequencies (~1600 cm⁻¹ for C=N bonds) validate heterocyclic core integrity.

- UV-Vis/PL : For photophysical studies, absorption/emission spectra (e.g., λmax ~300–350 nm) indicate π→π* transitions influenced by substituents .

Advanced Research Questions

Q. How can regioselectivity challenges in bis-functionalization of pyridazine cores be addressed?

- Methodological Answer : Regioselective mono- or bis-substitution requires careful control of reaction kinetics. For mono-substitution, use substoichiometric piperidine (1:1 ratio) at lower temperatures (50–70°C). For bis-substitution, excess amine (2.5–3.0 eq) and prolonged reaction times (24–48 hrs) are needed. Computational modeling (DFT) of transition states can predict favored reaction pathways, while in situ monitoring (e.g., HPLC) tracks intermediate formation .

Q. What computational strategies improve the design of pyridazine-based ligands for metal coordination?

- Methodological Answer : Density Functional Theory (DFT) calculates ligand-metal binding energies and predicts coordination geometries (e.g., N,N-chelation with transition metals like Cu(II) or Eu(III)). Molecular docking and QSAR models optimize ligand hydrophobicity and steric bulk for enhanced catalytic or photophysical properties. For example, europium(III) complexes of 3,6-dipyridylpyridazine derivatives show bright red emission, guided by ligand-to-metal charge transfer (LMCT) simulations .

Q. How do steric and electronic effects of piperidine substituents influence biological activity in pyridazine derivatives?

- Methodological Answer : Piperidine’s conformational flexibility and basicity (pKa ~11) modulate interactions with biological targets. Structure-activity relationship (SAR) studies reveal:

- Anti-bacterial activity : Electron-withdrawing groups (e.g., -Cl) enhance membrane penetration.

- JAK inhibition : Bulky substituents (e.g., 4-methylpiperidine) improve binding to kinase ATP pockets.

- Pharmacokinetics : LogP adjustments via N-alkylation (e.g., -CH2CF3) balance solubility and bioavailability .

Key Research Gaps and Recommendations

- Catalytic Applications : Explore Cu(I)/Ru(II) complexes for cross-coupling reactions, leveraging pyridazine’s rigid scaffold .

- High-Throughput Screening : Use combinatorial libraries to identify novel bioactivities (e.g., antiviral or anti-inflammatory) .

- Advanced Characterization : Pair SCXRD with neutron diffraction to resolve hydrogen bonding networks in polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.